[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid
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Overview
Description
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is an organic compound with the molecular formula C17H18O4 and a molar mass of 286.32 g/mol . This compound is characterized by the presence of a methoxy group, a phenylethoxy group, and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid typically involves the reaction of 4-methoxyphenol with 2-phenylethanol in the presence of a suitable catalyst to form the intermediate compound, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy and phenylethoxy groups can undergo nucleophilic substitution reactions in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate (oxidation)
- Lithium aluminum hydride (reduction)
- Sodium hydroxide (substitution)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the phenylethoxy group.
Phenylacetic acid: Lacks both the methoxy and phenylethoxy groups.
2-Phenylethoxyacetic acid: Lacks the methoxy group.
Uniqueness
The presence of both methoxy and phenylethoxy groups in [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it distinct from its similar counterparts .
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-[4-methoxy-3-(2-phenylethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O4/c1-20-15-8-7-14(12-17(18)19)11-16(15)21-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,19) |
InChI Key |
PNTSFSNARMXXND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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